7-Bromo-2,3-dihydrobenzofuran
Overview
Description
7-Bromo-2,3-dihydrobenzofuran is a brominated derivative of dihydrobenzofuran, a heterocyclic compound containing a fused benzene and furan ring
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2,3-dihydrobenzofuran is the bromo and extra-terminal domain (BET) proteins, specifically the second bromodomain (BD2) of these proteins . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .
Mode of Action
This compound interacts with the second bromodomain (BD2) of the BET proteins, inhibiting their function . This compound has been developed as a highly potent inhibitor of the BET proteins, with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Biochemical Pathways
The inhibition of bet proteins can impact a range of cellular processes, as these proteins play key roles in gene expression and cell cycle progression .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are linked to its inhibition of the BET proteins. By selectively inhibiting the second bromodomain (BD2), this compound can potentially modulate gene expression and other cellular processes regulated by these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage temperature can impact the stability of this compound
Biochemical Analysis
Biochemical Properties
7-Bromo-2,3-dihydrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . This binding interaction can result in the modulation of enzyme activity, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism may also involve the formation of reactive intermediates, which can contribute to its biological activity and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives, which may exhibit different biological activities.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydrobenzofuran.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
- Substituted benzofurans
- Oxidized benzofuran derivatives
- Reduced dihydrobenzofuran derivatives
Scientific Research Applications
7-Bromo-2,3-dihydrobenzofuran has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran
- 7-Chloro-2,3-dihydrobenzofuran
- 7-Fluoro-2,3-dihydrobenzofuran
Comparison: 7-Bromo-2,3-dihydrobenzofuran is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom’s larger size and higher polarizability can lead to different steric and electronic effects, making it a valuable compound for structure-activity relationship (SAR) studies in drug development .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUXHRZQNPOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626603 | |
Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206347-30-0 | |
Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2,3-dihydrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) in darifenacin hydrobromide?
A1: Identifying and characterizing impurities like Imp-D in pharmaceutical products like darifenacin hydrobromide is crucial for several reasons:
- Safety: Impurities can potentially have toxic effects or alter the drug's efficacy. []
- Quality Control: Their presence and quantity can indicate the efficiency of the manufacturing process and the overall quality of the final product. []
- Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines regarding the identification, characterization, and acceptable limits of impurities in pharmaceuticals. []
Q2: How was the structure of Imp-D, containing this compound, confirmed in this study?
A2: The researchers utilized a combination of techniques to confirm the structure of Imp-D:
- LC-MS/MS(n): Liquid chromatography coupled with ion trap mass spectrometry was used to identify the compound and propose a structure based on its fragmentation pattern. []
- Synthesis: Imp-D was then synthesized to obtain a pure sample. []
- Spectroscopic Characterization: The synthesized compound's structure was confirmed through Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Elemental analysis (EA). []
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